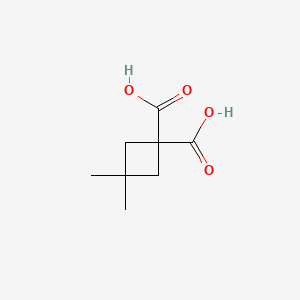
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid
Descripción general
Descripción
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with two methyl groups attached to the same carbon atom and two carboxylic acid groups attached to another carbon atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 172.18 . Other physical and chemical properties such as boiling point, density, and flash point are not specified in the search results.Aplicaciones Científicas De Investigación
Electron Donor-Acceptor Complexes and Thermal Triplexes
The compound has been studied in the context of electron donor-acceptor (EDA) complexes. For example, the formation of dimethyl 1-(carbazol-9-yl)-2,2-dicyanocyclobutane-3,3-dicarboxylate involves tetramethylene zwitterionic intermediates in reactions with N-vinylcarbazole. This reveals its potential in facilitating complex organic reactions and catalysis, especially in electron-rich unsaturated molecules reacting with electrophiles (Gotoh, Padías, & Hall, 1991).
Organosilicon Chemistry
In organosilicon chemistry, derivatives of 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid, such as disilacyclobutane, undergo various reactions. These reactions can include ring-opening and dimerization, demonstrating its utility in the synthesis and transformation of organosilicon compounds (Devine, Griffin, Haszeldine, Newlands, & Tipping, 1975).
Synthesis of Natural Products
The synthesis of natural products often utilizes gem-dimethylcyclobutane motifs, a structure closely related to this compound. This highlights the compound's relevance in developing synthetic routes for complex natural products (Hancock, Wiest, & Brown, 2019).
Structural Analysis in Crystallography
The compound has been used in structural studies to understand molecular and crystal structures. For instance, its planarity and the interactions in crystal packing have been analyzed, contributing to the field of crystallography and material sciences (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).
Photodimerization Studies
Photodimerization studies of related compounds, like Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, involve transformations to cyclobutane under ultraviolet light and heat. These studies provide insights into photochemical reactions and the behavior of cyclobutane derivatives (Davies, Ennis, Mahavera, & Porter, 1977).
Application in Peptide Synthesis
The compound plays a role in synthesizing enantiopure cyclobutane amino acids and amino alcohols, crucial for preparing oligopeptides and carbocyclic nucleosides. This application is particularly relevant in the field of bioorganic chemistry and drug development (Balo, Caamaño, Fernández, & López, 2005).
Propiedades
IUPAC Name |
3,3-dimethylcyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(2)3-8(4-7,5(9)10)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFBYFIOYLJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


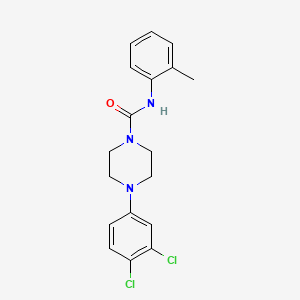

![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)
![2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide](/img/structure/B2848202.png)

![2-(Benzyloxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2848209.png)
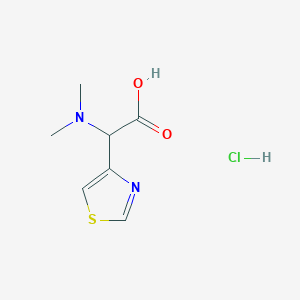
![4-(8-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2848211.png)
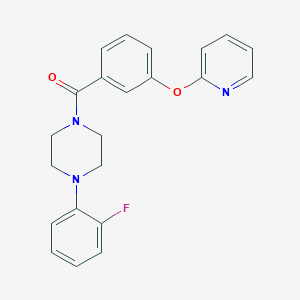
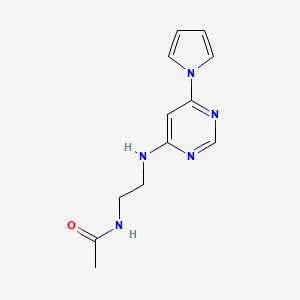
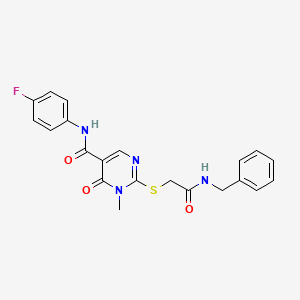
![3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2848218.png)
![N-({4-methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2848220.png)
![6-bromo-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2848221.png)